molecular formula C8H8ClNO B8735136 N-Hydroxy-4-methylbenzene-1-carbonimidoyl chloride

N-Hydroxy-4-methylbenzene-1-carbonimidoyl chloride

Cat. No.: B8735136
M. Wt: 169.61 g/mol
InChI Key: CWLYVEMDVAPUMV-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

N-Hydroxy-4-methylbenzene-1-carbonimidoyl chloride is an organic compound with the molecular formula C8H8ClNO It is known for its unique chemical structure, which includes a hydroxy group, a methyl group, and a carboximidoyl chloride group attached to a benzene ring

Properties

Molecular Formula

C8H8ClNO

Molecular Weight

169.61 g/mol

IUPAC Name

N-hydroxy-4-methylbenzenecarboximidoyl chloride

InChI

InChI=1S/C8H8ClNO/c1-6-2-4-7(5-3-6)8(9)10-11/h2-5,11H,1H3

InChI Key

CWLYVEMDVAPUMV-UHFFFAOYSA-N

Canonical SMILES

CC1=CC=C(C=C1)C(=NO)Cl

Origin of Product

United States

Preparation Methods

Synthetic Routes and Reaction Conditions

N-Hydroxy-4-methylbenzene-1-carbonimidoyl chloride can be synthesized through several methods. One common approach involves the reaction of 4-methylbenzenecarboximidoyl chloride with hydroxylamine. The reaction typically occurs in the presence of a base, such as pyridine, and an organic solvent, such as dichloromethane. The reaction is carried out at room temperature, and the product is purified through recrystallization .

Industrial Production Methods

Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of large reactors and continuous flow systems to ensure efficient production. The reaction conditions are optimized to maximize yield and minimize by-products. The final product is subjected to rigorous quality control measures to ensure its purity and consistency .

Chemical Reactions Analysis

Types of Reactions

N-Hydroxy-4-methylbenzene-1-carbonimidoyl chloride undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

Scientific Research Applications

N-Hydroxy-4-methylbenzene-1-carbonimidoyl chloride has several applications in scientific research:

    Chemistry: It is used as an intermediate in the synthesis of more complex organic compounds.

    Biology: The compound is studied for its potential biological activity and interactions with biomolecules.

    Medicine: Research is ongoing to explore its potential as a pharmaceutical intermediate.

    Industry: It is used in the production of specialty chemicals and materials

Mechanism of Action

The mechanism of action of N-Hydroxy-4-methylbenzene-1-carbonimidoyl chloride involves its reactivity with various nucleophiles and electrophiles. The hydroxy group and the chloride group play crucial roles in its chemical behavior. The compound can form covalent bonds with target molecules, leading to the formation of new chemical entities. The molecular targets and pathways involved depend on the specific reactions and applications being studied .

Comparison with Similar Compounds

Similar Compounds

  • N-hydroxy-4-methoxybenzenecarboximidoyl chloride
  • N-hydroxy-4-(hydroxymethyl)benzenecarboximidoyl chloride
  • N-hydroxy-4-methylbenzene-1-carbonimidoyl chloride

Uniqueness

This compound is unique due to its specific substitution pattern on the benzene ring, which imparts distinct reactivity and properties. Compared to similar compounds, it offers a balance of reactivity and stability, making it suitable for various applications in research and industry .

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